molecular formula C6H8N2O B1301888 2-Methoxypyridin-3-amine CAS No. 20265-38-7

2-Methoxypyridin-3-amine

Cat. No.: B1301888
CAS No.: 20265-38-7
M. Wt: 124.14 g/mol
InChI Key: YXFAOWYMDGUFIQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Methoxypyridin-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as aminotransferases and oxidases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity and stability. For instance, this compound can act as a substrate or inhibitor, depending on the enzyme’s active site configuration .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation. For example, this compound can modulate the expression of genes related to oxidative stress and apoptosis, thereby affecting cell survival and proliferation . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding often involves the formation of hydrogen bonds and van der Waals interactions, which stabilize the enzyme-substrate complex . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and improve stress responses. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while doses beyond this range lead to adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and oxidases, which play crucial roles in the transamination and oxidative deamination of amino acids . These interactions can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes by amino acid transporters, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its affinity for binding proteins, which can sequester it in particular tissues or organelles.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it interacts with metabolic enzymes and regulatory proteins . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, influencing its biochemical activity and effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyridin-3-amine typically involves the reduction of a nitro precursor. One common method includes dissolving the nitro precursor in methanol and adding palladium on carbon (10% Pd, Degussa type E101 NE/W) as a catalyst. The reaction mixture is then subjected to hydrogenation overnight. After filtration and concentration, the product is obtained as a white solid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for hydrogenation and efficient filtration systems to handle the increased volume of reactants and products .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxypyridin-3-amine is widely used in scientific research due to its versatility:

    Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting bacterial infections.

    Industry: It is used in the production of agrochemicals and polymers.

Comparison with Similar Compounds

Uniqueness: 2-Methoxypyridin-3-amine is unique due to the presence of both the methoxy and amino groups on the pyridine ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFAOWYMDGUFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372093
Record name 2-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20265-38-7
Record name 2-Methoxy-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20265-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-methoxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of the compound of Example 12 (17.12 g, 0.11 mol) in ethanol (180 mL) in a Parr bottle, was added 4% Pd/C (3.43 g). The bottle was sealed, purged with nitrogen and was pressurized (5 psi) with hydrogen. After stirring at room temperature for 2 hr, the reaction vessel was vented, purged with nitrogen and filtered. The clear filtrate was concentrated to give the title compound (15.3 g, 90%). 1H NMR (CDCl3): 7.58 (dd, J=5, 2 Hz, 1H); 6.87 (dd, J=8, 2 Hz, 1H); 6.72 (dd, J=8, 5 Hz, 1H); 3.98 (s, 3H).
Quantity
17.12 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
3.43 g
Type
catalyst
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-3-pyridin-3-yl-propionaldehyde (crude from above) and thiourea (14.8 g, 0.194 mol) in ethanol (200 mL) was heated to reflux overnight. The solvent was removed and the residue was diluted with dichoromethane (1.2 L) and then washed with sodium hydroxide (10% aqueous solution, 400 mL) and water (200 mL). The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 400 mL) and the combined aqueous layer was brought to between pH 9 and 10 with sodium hydroxide (10% aqueous solution). The resulting precipitate was filtered to give the crude product, which was recrystallized, from ethyl acetate and hexanes to give the pure product (5.1 g, 0.023 mol, 5.6% from 2-methoxy-pyridin-3-ylamine). ESI-MS m/z talc. 221.1. found 222.2 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

5-(2-Methoxy-pyridin-3-ylmethyl)-thiazol-2-ylamine A mixture of 2-chloro-3-pyridin-3-yl-propionaldehyde (crude from above) and thiourea (14.8 g, 0.194 mol) in ethanol (200 mL) was heated to reflux overnight. The solvent was removed and the residue was diluted with dichoromethane (1.2 L) and then washed with sodium hydroxide (10% aqueous solution, 400 mL) and water (200 mL). The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 400 mL) and the combined aqueous layer was brought to between pH 9 and 10 with sodium hydroxide (10% aqueous solution). The resulting precipitate was filtered to give the crude product, which was recrystallized, from ethyl acetate and hexanes to give the pure product (5.1 g, 0.023 mol, 5.6% from 2-methoxy-pyridin-3-ylamine). ESI-MS m/z calc. 221.1, found 222.2 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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